![molecular formula C20H17N3O B1237098 (4Z)-5-methyl-4-[(1-methylindol-3-yl)methylidene]-2-phenylpyrazol-3-one](/img/structure/B1237098.png)
(4Z)-5-methyl-4-[(1-methylindol-3-yl)methylidene]-2-phenylpyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-4-[(1-methyl-3-indolyl)methylidene]-2-phenyl-3-pyrazolone is a member of indoles.
Scientific Research Applications
Synthetic Studies and Chemical Properties
The compound "(4Z)-5-methyl-4-[(1-methylindol-3-yl)methylidene]-2-phenylpyrazol-3-one" and its derivatives have been a subject of interest in synthetic chemistry. For instance, synthetic studies involving 3-Methylpyrazol-5-one, a related compound, have been conducted to produce various chemical derivatives. These synthesized compounds were further analyzed for their antibacterial properties, indicating their potential use in chemotherapeutic applications (Ahmed et al., 2006). Additionally, the regioselective nucleophilic addition involving similar compounds has been explored, leading to the synthesis of complex chemical structures (Latif & Rady, 2004). The versatility of these compounds in chemical reactions underscores their importance in synthetic chemistry.
Coordination Chemistry and Crystal Structures
In coordination chemistry, pyrazolone derivatives like "(4Z)-5-methyl-4-[(1-methylindol-3-yl)methylidene]-2-phenylpyrazol-3-one" have been utilized to synthesize complexes with metals such as Cu(II) and Co(II). These complexes were thoroughly characterized using various analytical techniques, revealing intricate details about their magnetic properties and crystal structures (Burlov et al., 2020).
Theoretical and Spectroscopic Studies
Theoretical and spectroscopic studies have been conducted on closely related compounds, highlighting their thermodynamic properties, molecular stability, and charge transfer mechanisms. For instance, Hartree Fock Theory (HF) and Density Functional Theory (DFT) were used to compute optimized geometry and atomic charges, providing insights into the molecular behavior of these compounds (Uppal et al., 2019).
Pharmacological Research
Although the requirement was to exclude information related to drug use, dosage, and side effects, it is noteworthy that some studies have explored the pharmacological potential of related compounds. For example, Mannich bases containing related structures have been synthesized and characterized for their potential anti-inflammatory, analgesic, antibacterial, and antifungal activities (Sujith et al., 2009).
properties
Product Name |
(4Z)-5-methyl-4-[(1-methylindol-3-yl)methylidene]-2-phenylpyrazol-3-one |
|---|---|
Molecular Formula |
C20H17N3O |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
(4Z)-5-methyl-4-[(1-methylindol-3-yl)methylidene]-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C20H17N3O/c1-14-18(20(24)23(21-14)16-8-4-3-5-9-16)12-15-13-22(2)19-11-7-6-10-17(15)19/h3-13H,1-2H3/b18-12- |
InChI Key |
LDXSNVKQYCIAAK-PDGQHHTCSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CN(C3=CC=CC=C32)C)C4=CC=CC=C4 |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CN(C3=CC=CC=C32)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-[(2R,4S,5S)-4-chloro-5-(chloromethyl)oxolan-2-yl]purin-6-amine](/img/structure/B1237017.png)
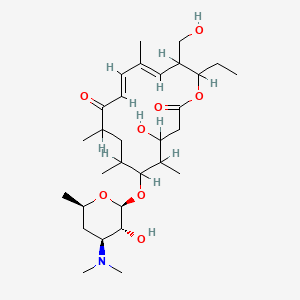
![6-ethyl-2-methyl-N-(phenylmethyl)-4-thieno[2,3-d]pyrimidinamine](/img/structure/B1237019.png)
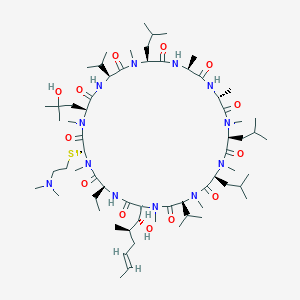
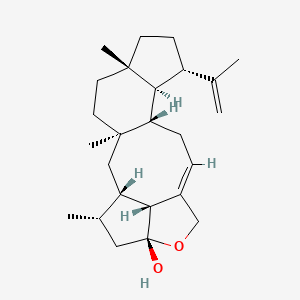
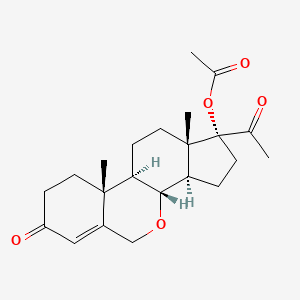
![2-[(4R,5S,6S,7R,9R,11E,13Z,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B1237023.png)
![dimethyl 2-[3-[(3S,4R,6S,7S,8R,8aR)-6-[4-(2-hydroxyethoxy)phenyl]-1'-(2-methoxyethoxycarbonyl)-1,2'-dioxo-3,4-diphenyl-8-(4-pyrimidin-2-ylpiperazine-1-carbonyl)spiro[4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine-7,3'-indole]-5'-yl]prop-2-ynyl]propanedioate](/img/structure/B1237025.png)

![N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-phenylacetamide](/img/structure/B1237028.png)
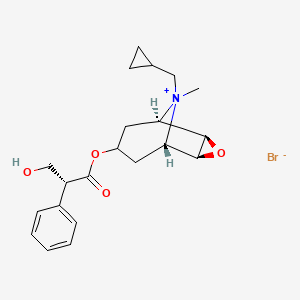
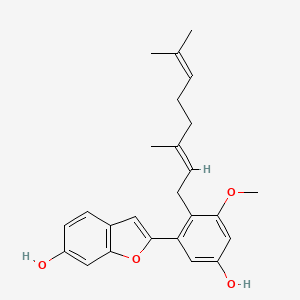
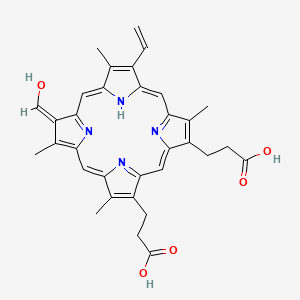
![N-[2-(1-pyrrolidinyl)ethyl]-8-quinolinesulfonamide](/img/structure/B1237040.png)